molecular formula C15H14O3 B6332639 (2E)-3-(2-Methoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one CAS No. 1373947-39-7

(2E)-3-(2-Methoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one

Cat. No.: B6332639
CAS No.: 1373947-39-7
M. Wt: 242.27 g/mol
InChI Key: BUIHAZHXOBYXQM-CMDGGOBGSA-N
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Description

(2E)-3-(2-Methoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one is an organic compound characterized by the presence of a methoxyphenyl group and a methylfuran group connected through a propenone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2-Methoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-methoxybenzaldehyde and 5-methylfuran-2-carbaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the condensation process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of catalysts and optimized reaction conditions can further improve the scalability of the process. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2-Methoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon or sodium borohydride, resulting in the formation of alcohols or alkanes.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol, or catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes, or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Halogenated derivatives or other substituted aromatic compounds.

Scientific Research Applications

Chemistry

In organic synthesis, (2E)-3-(2-Methoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one serves as a versatile intermediate for the preparation of more complex molecules. Its reactivity allows for the construction of various heterocyclic compounds and natural product analogs.

Biology

The compound has been studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development and pharmacological research.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their therapeutic potential. Modifications to the structure can lead to the development of new drugs with improved efficacy and reduced side effects.

Industry

In the material science industry, this compound can be used in the synthesis of polymers and advanced materials with specific properties, such as enhanced thermal stability or electrical conductivity.

Mechanism of Action

The mechanism by which (2E)-3-(2-Methoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one exerts its effects involves interactions with various molecular targets. For instance, its antimicrobial activity may be due to the disruption of microbial cell membranes or inhibition of essential enzymes. In anticancer research, the compound may induce apoptosis or inhibit cell proliferation through specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(2-Hydroxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one
  • (2E)-3-(2-Methoxyphenyl)-1-(5-ethylfuran-2-yl)prop-2-en-1-one
  • (2E)-3-(2-Methoxyphenyl)-1-(5-methylthiophene-2-yl)prop-2-en-1-one

Uniqueness

Compared to similar compounds, (2E)-3-(2-Methoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one is unique due to the specific combination of the methoxyphenyl and methylfuran groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(E)-3-(2-methoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-11-7-10-15(18-11)13(16)9-8-12-5-3-4-6-14(12)17-2/h3-10H,1-2H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUIHAZHXOBYXQM-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=O)C=CC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)C(=O)/C=C/C2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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